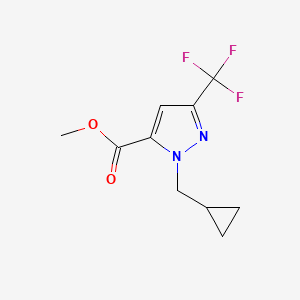

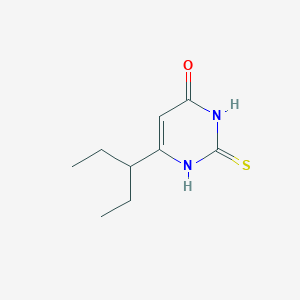

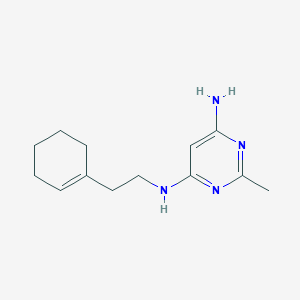

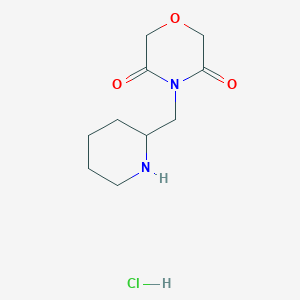

![molecular formula C11H9N3O2S B1481571 2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid CAS No. 2098055-72-0](/img/structure/B1481571.png)

2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Descripción general

Descripción

“2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid” is a chemical compound that is used in scientific research. Its unique structure allows for diverse applications such as drug discovery, molecular imaging, and catalyst development. It is part of the pyrazole family, which is one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Thiophene derivatives, including compounds similar to “2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid”, have shown significant antimicrobial properties. For instance, certain derivatives have demonstrated inhibitory effects against a range of organisms, including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus .

Analgesic and Anti-inflammatory Uses

These compounds are also known for their analgesic and anti-inflammatory activities. They can be designed to target specific pathways in the body to reduce pain and inflammation .

Antihypertensive Effects

In the medical field, some thiophene derivatives are utilized for their antihypertensive effects, helping to manage high blood pressure .

Antitumor Activity

Thiophene derivatives have been explored for their potential in cancer treatment due to their antitumor properties .

Corrosion Inhibition

Beyond biomedical applications, these compounds are used in industrial settings as inhibitors of metal corrosion, which is crucial for extending the lifespan of metal components .

Material Science Applications

In material science, thiophene derivatives are employed in the fabrication of light-emitting diodes (LEDs), contributing to advancements in display technology .

Drug Design and Molecular Docking

The structural and molecular properties of thiophene derivatives make them suitable candidates for drug design. Molecular docking studies suggest that these compounds can interact effectively with biological receptors, such as the CB1 receptor .

Synthesis and Chemical Analysis

Recent advances in the synthesis of thiophene derivatives allow for efficient and selective production methods. Structural investigation and analysis like Hirshfeld surface analysis contribute to understanding these compounds’ interactions at a molecular level .

Propiedades

IUPAC Name |

2-(6-thiophen-2-ylimidazo[1,2-b]pyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S/c15-11(16)7-13-3-4-14-10(13)6-8(12-14)9-2-1-5-17-9/h1-6H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPXKNJFFALOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN3C=CN(C3=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

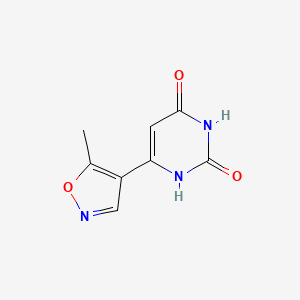

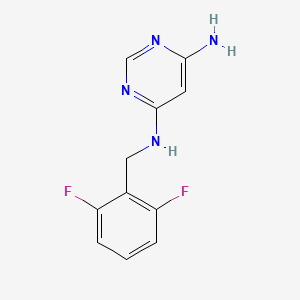

![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1481508.png)